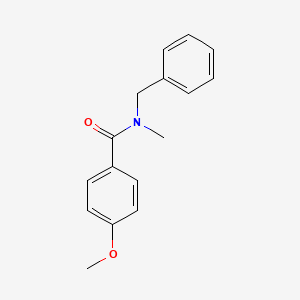

N-benzyl-4-methoxy-N-methylbenzamide

Description

General Overview of N-Substituted Benzamide (B126) Derivatives in Chemical and Biological Research

N-substituted benzamide derivatives represent a versatile and highly significant class of organic compounds, extensively investigated for their broad spectrum of chemical and biological activities. These compounds are characterized by a central benzamide core, which consists of a benzene (B151609) ring attached to an amide functional group. The nitrogen atom of the amide is further substituted with various organic moieties, giving rise to a vast library of derivatives with diverse properties.

In the realm of biological research, N-substituted benzamides have been explored for a multitude of therapeutic applications. They are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. semanticscholar.orgihs.com For instance, certain N-phenylbenzamides have shown potential as both antibacterial and antifungal agents. nih.gov The versatility of the benzamide scaffold allows for facile structural modifications, enabling chemists to fine-tune the biological activity and pharmacokinetic properties of these molecules. This has led to the development of numerous benzamide-containing drugs and clinical candidates.

Strategic Importance of Benzyl (B1604629) and Methoxy (B1213986) Substitutions in Benzamide Architectures

The strategic incorporation of specific substituent groups onto the benzamide framework is a key strategy in medicinal chemistry to modulate the compound's properties. The benzyl group, a benzene ring attached to a methylene (B1212753) (-CH2-) group, is a common feature in many pharmaceuticals. iu.edu Its presence can influence a molecule's lipophilicity, which in turn affects its ability to cross cell membranes and interact with biological targets. Furthermore, the benzyl group can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for molecular recognition and binding to biological macromolecules. In organic synthesis, the benzyl group also serves as a valuable protecting group for alcohols and amines due to its relative stability and ease of removal under specific conditions. acs.orgpsu.edu

The methoxy group (-OCH3) is another prevalent substituent in medicinal chemistry, known for its ability to significantly alter the electronic and steric properties of a molecule. As an electron-donating group, the methoxy group can influence the reactivity of the aromatic ring and modulate the acidity or basicity of nearby functional groups. nih.gov This can have a profound impact on a compound's binding affinity for its target. For example, the introduction of a methoxy group at the para-position of the benzamide ring in certain derivatives has been shown to dramatically improve their selectivity for specific biological targets. nih.govresearchgate.net The presence of methoxy groups can also enhance the antioxidant activity of some compounds.

Foundational Research and Emerging Directions for N-benzyl-4-methoxy-N-methylbenzamide

While extensive research into the broad class of N-substituted benzamides is well-documented, specific studies focusing solely on this compound are more recent. Foundational work in the synthesis of tertiary amides has paved the way for the efficient preparation of this compound. A notable advancement in this area is the development of a mild and efficient methodology for the amidation of carboxylic acids using in situ generated phosphonium (B103445) salts.

In a study by Laulhé and coworkers, this compound was synthesized in high yield from 4-methoxybenzoic acid and N-benzylmethylamine using triphenylphosphine (B44618) and N-chlorophthalimide as activating agents. iu.eduacs.orgnih.gov This research not only provides a reliable synthetic route to the title compound but also showcases its role as a model substrate in the development of new synthetic methods.

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-methoxybenzoic acid | N-benzylmethylamine | Triphenylphosphine, N-chlorophthalimide | Acetonitrile (MeCN) | 87% | iu.eduacs.orgnih.gov |

The characterization of this compound has been reported, with spectral data confirming its structure.

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 7.47–7.39 (m, 2H), 7.39–7.33 (m, 2H), 7.32–7.23 (m, 2H), 6.89 (d, J = 8.2 Hz, 2H), 4.65 (s, 2H), 3.81 (s, 3H), 2.95 (s, 3H) | iu.edu |

| 13C{1H} NMR (100 MHz, CDCl3) | δ 160.8, 137.1, 129, 128, 127, 113.7, 55.3 | iu.edu |

While the foundational research has primarily focused on the synthesis and characterization of this compound, emerging directions for this compound and its close analogs lie in the exploration of their potential biological activities. Given the known therapeutic properties of the broader benzamide class, it is plausible that this compound could be investigated as a scaffold for the development of new therapeutic agents. Future research may focus on screening this compound for various biological activities, including but not limited to, anticancer, antimicrobial, and neurological applications. Further structural modifications of this molecule could also lead to the discovery of novel compounds with enhanced potency and selectivity.

Structure

3D Structure

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

N-benzyl-4-methoxy-N-methylbenzamide |

InChI |

InChI=1S/C16H17NO2/c1-17(12-13-6-4-3-5-7-13)16(18)14-8-10-15(19-2)11-9-14/h3-11H,12H2,1-2H3 |

InChI Key |

SDXQOZZSRAEERT-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 4 Methoxy N Methylbenzamide

Direct Amide Bond Formation Approaches

The most conventional route to N-benzyl-4-methoxy-N-methylbenzamide involves the direct formation of an amide bond between a 4-methoxybenzoic acid precursor and N-benzylmethylamine. This is typically achieved by activating the carboxylic acid to facilitate nucleophilic attack by the secondary amine.

Coupling of 4-Methoxybenzoic Acid with N-Benzylmethylamine

This strategy focuses on creating a reactive acyl intermediate from 4-methoxybenzoic acid that is readily susceptible to reaction with N-benzylmethylamine.

A robust method for the amidation of carboxylic acids involves the use of phosphonium (B103445) salts as activating agents. These can be generated in situ from accessible reagents like triphenylphosphine (B44618) (PPh₃) and an N-haloimide, such as N-chlorophthalimide (NCPhth). The reaction proceeds through the formation of highly reactive chloro- and imido-phosphonium salt species.

The proposed mechanism begins with the in situ generation of these phosphonium salts, which then react with the carboxylic acid (4-methoxybenzoic acid) to form an activated (acyloxy)-phosphonium salt intermediate. This intermediate is a potent acylating agent. The secondary amine, N-benzylmethylamine, then acts as a nucleophile, attacking the activated carboxylate to form the desired tertiary amide, this compound. This functional group interconversion is efficient and can be achieved at room temperature in good to excellent yields.

Table 1: Key Intermediates in Phosphonium Salt-Mediated Amidation

| Intermediate | Description | Role in Synthesis |

|---|---|---|

| Chloro-phosphonium Salt | Generated in situ from PPh₃ and NCPhth | Activates the carboxylic acid |

| Imido-phosphonium Salt | Generated in situ from PPh₃ and NCPhth | Activates the carboxylic acid |

Beyond phosphonium salts, a wide array of other coupling reagents can be used to activate 4-methoxybenzoic acid for amidation. These reagents convert the carboxylic acid into a more reactive derivative, such as an acyl chloride, a mixed anhydride, or an active ester.

Commonly used coupling agents, often referred to as peptide coupling reagents, are highly effective. For instance, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. These combinations form highly reactive O-acylisourea intermediates or active esters that readily couple with amines. The addition of a catalytic amount of an acylation catalyst such as 4-(dimethylamino)pyridine (DMAP) can significantly accelerate these reactions.

Other methods for activating the carboxylic acid include:

Conversion to Acyl Halides: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to convert 4-methoxybenzoic acid to the more reactive 4-methoxybenzoyl chloride.

Formation of Mixed Anhydrides: Reacting the carboxylic acid with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a base to form a mixed anhydride, which is then reacted with N-benzylmethylamine.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent/System | Type of Activated Intermediate | Key Features |

|---|---|---|

| DCC or EDC/HOBt | O-Acylisourea / Active Ester | Widely used, high efficiency, suppresses racemization in chiral substrates. |

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Creates a highly reactive intermediate; byproducts are gaseous. |

Amidation via Reductive Amination or Alcohol-Amine Coupling

Alternative synthetic strategies bypass the use of carboxylic acids, instead employing precursors such as alcohols or aldehydes. These methods are often highlighted for their atom economy and milder conditions.

Modern catalytic methods enable the direct synthesis of amides from alcohols and amines through a process known as oxidative amidation or dehydrogenative coupling. In this approach, p-methoxybenzyl alcohol is coupled directly with N-benzylmethylamine. This transformation is typically facilitated by a transition metal catalyst, such as those based on ruthenium or copper. acs.orgorganic-chemistry.org

The general mechanism involves the catalyst first oxidizing the alcohol to the corresponding aldehyde (4-methoxybenzaldehyde) in situ. nih.gov This aldehyde then reacts with the secondary amine (N-benzylmethylamine) to form a hemiaminal intermediate. The catalyst then facilitates the further oxidation of this hemiaminal to the final tertiary amide product, this compound. nih.gov A key advantage of this method is that the only byproduct is typically water or dihydrogen, making it a highly atom-economical and environmentally benign process. nih.gov

Another related strategy is reductive amination , which starts with 4-methoxybenzaldehyde (B44291) and N-benzylmethylamine. These two components first condense to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. However, to form the target amide, this pathway is less direct than oxidative amidation from the alcohol. A more direct reductive amination approach to a related amine has been demonstrated for the reaction of p-methoxybenzaldehyde with amines in the presence of a reducing agent and a catalyst. donnu.edu.ua

Catalytic Systems in this compound Synthesis

The synthesis of this compound can be achieved using a variety of catalytic systems, reflecting a broader trend in organic synthesis towards more efficient and sustainable methods.

For direct amide bond formation from 4-methoxybenzoic acid, boronic acids have been shown to be effective catalysts that facilitate the dehydration reaction between the carboxylic acid and the amine. acs.org Biocatalysis, using enzymes such as lipases, represents another emerging catalytic approach for forming amide bonds under mild, environmentally friendly conditions. york.ac.ukresearchgate.net

In the context of oxidative amidation starting from p-methoxybenzyl alcohol, several catalytic systems are prominent:

Ruthenium-based Catalysts: Complexes such as [Ru(p-cymene)Cl₂]₂ paired with phosphine (B1218219) ligands can effectively catalyze the oxidative coupling of alcohols and amines. acs.org

Copper/Nitroxyl (B88944) Systems: A combination of a copper salt and a nitroxyl radical, such as ABNO (9-azabicyclo[3.3.1]nonane N-oxyl), serves as a powerful catalyst for the aerobic oxidation of alcohols and their subsequent coupling with amines to form amides. organic-chemistry.orgnih.gov

For reductive amination pathways that could serve as a starting point for related structures, catalysts are essential for the reduction step. While platinum group metals (PGMs) are traditionally used for hydrogenation, recent research has focused on developing PGM-free alternatives, such as composites containing cobalt nanoparticles. donnu.edu.ua

Table 3: Overview of Catalytic Systems

| Synthetic Route | Catalyst Type | Example(s) |

|---|---|---|

| Direct Amidation (Carboxylic Acid + Amine) | Organocatalyst | Boronic Acids |

| Direct Amidation (Carboxylic Acid + Amine) | Biocatalyst | Lipases, Penicillin Acylases york.ac.ukresearchgate.net |

| Oxidative Amidation (Alcohol + Amine) | Transition Metal (Ruthenium) | [Ru(p-cymene)Cl₂]₂ / dppb acs.org |

| Oxidative Amidation (Alcohol + Amine) | Transition Metal / Radical | Copper Salts / ABNO organic-chemistry.orgnih.gov |

Metal-Catalyzed Amide Formation (e.g., Ni-Catalyzed C-N Coupling)

The formation of the C-N bond in amides can be efficiently achieved through transition-metal catalysis, with nickel-based systems emerging as a cost-effective and powerful alternative to palladium catalysts. nsf.gov Nickel catalysts are capable of activating challenging electrophiles, including derivatives of amines. nsf.gov These C-N cross-coupling reactions are pivotal in synthesizing complex molecules from simpler precursors.

Recent advancements have led to the development of Ni-catalyzed methods for the N-arylation of amides using (hetero)aryl (pseudo)halides, often employing an organic amine base. researchgate.net For instance, the use of an air-stable Ni(II) pre-catalyst has been shown to be effective at low loadings for C-N cross-couplings. researchgate.net A dual-base system can also facilitate these reactions, expanding the scope to include various amine nucleophiles that were previously incompatible. researchgate.netnih.gov

A proposed catalytic cycle for these reactions often involves a Ni(0)/Ni(II) pathway. Stoichiometric experiments have supported this mechanism, where the combination of specific bases can enable amide cross-couplings even at room temperature. researchgate.net In some cases, a Ni(I) active species is formed via reduction of a Ni(II) precatalyst, which then facilitates the N-N coupling to form related hydrazide structures. nih.govorganic-chemistry.org This demonstrates the versatility of nickel catalysis in forming various nitrogen-containing compounds.

Table 1: Examples of Ni-Catalyzed C-N Coupling Conditions

| Catalyst System | Base(s) | Temperature (°C) | Key Features |

|---|---|---|---|

| (PAd2‐DalPhos)Ni(o‐tol)Cl | DBU/NaOTf | 100 | Effective for heteroarylamines and activated (hetero)aryl chlorides. researchgate.net |

| Ni(II) half-sandwich complex / PhSiH3 | - | 30 | Enables coupling with secondary aliphatic amines via a proposed Ni(I) active catalyst. nih.govorganic-chemistry.org |

Metal-Free Amidation Techniques

To circumvent the use of metal catalysts, several metal-free amidation techniques have been developed. One prominent strategy is transamidation, which involves the exchange of an amine moiety on an amide with a different amine. Catalyst-free and chemoselective transamidation of activated secondary amides can be achieved under mild conditions, typically by reacting the activated amide with an excess of the incoming amine in a suitable solvent like ethanol. thieme-connect.com However, unactivated amides such as N-benzyl-N-methylbenzamide are generally unreactive under these conditions. thieme-connect.com

Another effective metal-free approach involves the use of an alkali-metal silyl-amide reagent, such as Lithium bis(trimethylsilyl)amide (LiHMDS), which serves as a nitrogen source for the amidation of aroyl chlorides. nih.govrsc.org This method is notable for its speed, often completing in a very short time at room temperature. nih.govrsc.org The reaction proceeds via the formation of an N,N-bis(trimethylsilyl)benzamide intermediate, followed by the cleavage of the nitrogen-silicon bonds in a one-pot procedure. nih.govrsc.org

Photoredox Catalysis in Benzamide (B126) Synthesis

Visible-light photoredox catalysis has become a powerful and sustainable tool in organic synthesis, enabling unique chemical transformations under mild conditions. mdpi.com This strategy is applicable to the synthesis and functionalization of benzamides. rsc.org The process typically uses a photosensitizer, which can be a metal complex or an organic dye, that absorbs visible light and initiates a single-electron transfer (SET) process, activating substrates into radical species. mdpi.com

For benzamide synthesis, photoredox catalysis can facilitate C-N coupling reactions. For example, a method for constructing N-monoalkylated products from benzamides and benzyl (B1604629) alcohol has been developed using eosin (B541160) Y as a cost-effective, metal-free organo-photocatalyst. nih.gov Dual photoredox/Ni catalytic systems have also been developed to append aryl and alkyl substituents to the N-fragment of an amide, showcasing a broad tolerance for various functional groups. rsc.org These light-mediated methods offer an eco-friendly alternative to traditional synthetic processes that may require harsh chemicals. nih.gov

Reaction Condition Optimization for Enhanced Synthesis Yield and Purity

Optimizing reaction conditions is a critical step in chemical synthesis to maximize product yield and purity. This typically involves the systematic evaluation of various experimental factors. whiterose.ac.uk

Solvent Effects and Temperature Control in Amidation Reactions

The choice of solvent can play a crucial role in the outcome of amidation reactions. In the metal-free amidation of aroyl chlorides using LiHMDS, the solvent controls whether the final product is a primary amide or an imide. rsc.orgrsc.org For instance, using a polar solvent like 1,2-dichloroethane (B1671644) (DCE) favors the formation of the primary amide. It is proposed that the chlorine atoms in DCE coordinate with the silicon in the silylamide intermediate, facilitating the cleavage of both N-Si bonds. rsc.orgrsc.org In contrast, non-polar solvents like dioxane can lead to the formation of imides. rsc.org

Temperature is another critical parameter. While many modern synthetic methods aim for room temperature reactions to improve energy efficiency and substrate stability, thieme-connect.comnih.gov controlling the temperature can be essential for reaction rate and selectivity. For example, in the synthesis of 2-methoxy-4-cyanobenzaldehyde from the corresponding amide, the reaction temperature is controlled at 60-80°C. google.com

Role of Additives and Catalytic Loadings

Additives and catalyst loading are key factors to optimize for efficient synthesis. In TiCl₄-mediated amidation of carboxylic acids, the addition of a base like pyridine (B92270) is necessary to convert the carboxylic acid into the more reactive carboxylate, as the reaction proceeds with low yield in its absence. nih.gov

Optimizing the catalyst loading is a balance between achieving a high reaction rate and minimizing cost and potential product contamination. Studies have shown that both decreasing and increasing the catalyst loading beyond an optimal point can lead to a reduced yield of the desired product. researchgate.net For example, in certain N-alkylation reactions, a 5 mol% catalyst loading was found to be optimal. researchgate.net Similarly, in the synthesis of secondary amines, the stoichiometry of the reactants, such as using a 2:1 ratio of amine to alkyl halide, was found to be crucial for achieving high selectivity for the desired mono-N-alkylated product. researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other atoms. For N-benzyl-4-methoxy-N-methylbenzamide, spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃). The analysis reveals distinct signals corresponding to the aromatic protons of the benzyl (B1604629) and 4-methoxybenzoyl groups, as well as the aliphatic protons of the benzylic and N-methyl groups.

Published data from various studies consistently report a similar pattern of chemical shifts (δ) for this compound. The aromatic protons appear in the range of δ 6.89–7.47 ppm. The benzylic protons (CH₂) give rise to a characteristic singlet around δ 4.65 ppm, and the methoxy (B1213986) (OCH₃) protons are observed as a singlet at approximately δ 3.81 ppm. The N-methyl (NCH₃) protons also appear as a singlet, typically around δ 2.95 ppm.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.47–7.23 | Multiplet (m) | 7H | Aromatic protons (Ar-H) |

| 6.89 | Doublet (d) | 2H | Aromatic protons (Ar-H) |

| 4.65 | Singlet (s) | 2H | Benzylic (N-CH₂-Ph) |

| 3.81 | Singlet (s) | 3H | Methoxy (O-CH₃) |

| 2.95 | Singlet (s) | 3H | N-Methyl (N-CH₃) |

Note: Data recorded on a 400 MHz spectrometer in CDCl₃.

Complementing the ¹H NMR data, ¹³C NMR spectroscopy identifies the different carbon environments within the molecule. The spectrum for this compound shows a characteristic peak for the amide carbonyl carbon around δ 160.8 ppm. The aromatic carbons resonate in the region of δ 113.7–137.1 ppm. The carbon of the methoxy group is typically found at δ 55.3 ppm.

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 160.8 | Amide Carbonyl (C=O) |

| 137.1 | Aromatic Carbon |

| 129.0 | Aromatic Carbon |

| 128.0 | Aromatic Carbon |

| 127.0 | Aromatic Carbon |

| 113.7 | Aromatic Carbon |

| 55.3 | Methoxy Carbon (O-CH₃) |

Note: Data recorded on a 100 MHz spectrometer in CDCl₃. The signals for the benzylic and N-methyl carbons are also present but not explicitly resolved in this dataset.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of molecular fragmentation.

In the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is utilized to separate the compound from any impurities before it enters the mass spectrometer. Research literature indicates that analyses have been performed using systems such as a Hewlett Packard GC system HP 6890 Series coupled with an HP 5973 mass-selective detector. This technique confirms the purity of the isolated compound and provides its mass spectrum, which is characterized by the molecular ion peak and various fragment ions resulting from the ionization process.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₁₆H₁₇NO₂), HRMS analysis has been conducted using techniques like electrospray ionization (ESI) with a time-of-flight (TOF) or Orbitrap mass analyzer.

The analysis confirms the compound's elemental formula by comparing the experimentally measured mass to the theoretically calculated mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [C₁₆H₁₇NO₂Na]⁺ | Not available | Not available |

Note: Specific calculated and found values for the sodiated adduct [M+Na]⁺ were reported, confirming the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The analysis of this compound has been performed using Fourier Transformed Infra-Red (FTIR) spectroscopy, often with an Attenuated Total Reflectance (ATR) accessory.

The resulting spectrum would be expected to show characteristic absorption bands. A strong band corresponding to the C=O stretching of the tertiary amide group is anticipated in the region of 1630-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching for the aromatic rings, and C-O stretching for the ether linkage of the methoxy group. While the use of FTIR for characterization is documented, specific peak values from published studies were not available for detailed reporting.

An extensive search of scientific databases and chemical literature has been conducted to retrieve X-ray crystallography data for the compound This compound . The objective was to provide a detailed analysis of its solid-state structure and conformation as per the specified article outline.

Despite a thorough investigation, no published single-crystal X-ray diffraction data, including crystallographic information files (CIF), could be located for this compound. The search included major chemical and crystallographic databases, as well as the general scientific literature.

Consequently, it is not possible to generate the requested section "4.4. X-ray Crystallography for Solid-State Structure and Conformation Analysis" with the required data tables and detailed research findings for this specific compound. The necessary experimental data to describe its crystal system, space group, unit cell dimensions, molecular conformation, and intermolecular interactions in the solid state is not available in the public domain.

Structure Activity Relationship Sar Studies of N Benzyl 4 Methoxy N Methylbenzamide and Analogues

Influence of N-Benzyl and 4-Methoxy Moieties on Molecular Recognition

The N-benzyl and 4-methoxy groups are fundamental to how N-benzyl-4-methoxy-N-methylbenzamide and its analogues interact with biological targets. The N-benzyl group often serves as a key hydrophobic component, engaging with nonpolar pockets within a receptor or enzyme active site. In studies of N-benzylbenzamides as dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators, this benzyl (B1604629) moiety acts as a crucial pharmacophore. acs.org Its orientation and substitution pattern are critical for binding and activity. For instance, the introduction of sterically demanding groups on the benzyl ring can significantly alter the activity profile of the molecule. acs.org

The 4-methoxy group on the benzamide (B126) ring primarily influences the electronic properties of the molecule. As an electron-donating group, it can modulate the charge distribution of the benzamide core, potentially enhancing interactions with specific biological targets. In a series of benzamide-isoquinoline derivatives, an extra methoxy (B1213986) group at the para-position of the benzamide phenyl ring was found to dramatically increase selectivity for the sigma-2 (σ2) receptor. nih.gov This finding highlights that the para-position is highly sensitive to electronic modifications for altering receptor selectivity. nih.gov The methoxy group can act as a hydrogen bond acceptor, which can be a critical interaction for ligand binding and receptor activation. acs.org

Systemic Analysis of Substituent Effects on Benzamide Core Activity

Modulation of Biological Activity through N-Alkylation and N,N-Dialkylation

N-alkylation and N,N-dialkylation of the benzamide nitrogen are common strategies to modulate the pharmacological properties of this class of compounds. The size, shape, and polarity of the alkyl substituents can significantly impact binding affinity, selectivity, and metabolic stability. The amide bond is a fundamental functional group in organic chemistry, and its N-alkylation with alcohols is an attractive synthetic process.

In the context of N,N-dialkyl benzamides, the nature of the alkyl groups can be crucial for reactivity and interaction. For instance, in reactions involving the direct alkylation of N,N-dialkyl benzamides, sterically bulky groups like N,N-dicyclohexyl can lead to higher yields compared to less sterically hindered benzamides. nih.gov This suggests that the size of the N-alkyl groups can influence the conformation and accessibility of the amide for chemical transformations, which can translate to how it fits into a biological target. The transition from a secondary amide (N-H) to a tertiary amide (N-alkyl) removes a hydrogen bond donor, which can fundamentally alter the binding mode of a compound. This modification is a key consideration in designing ligands for specific biological targets.

Positional and Electronic Effects of Benzyl Substituents

The substituents on the benzyl ring of N-benzylbenzamide analogues play a pivotal role in determining their biological activity. Both the position (ortho, meta, para) and the electronic nature (electron-donating or electron-withdrawing) of these substituents are critical.

In the development of N-benzylbenzamides as dual sEH/PPARγ modulators, substitutions at the ortho and para positions of the benzyl ring were systematically explored. An ortho-trifluoromethyl group was found to be important for inhibitory activity on sEH and for improving metabolic stability. acs.org When various sterically demanding groups like trifluoromethyl (-CF3), trifluoromethoxy (-OCF3), or a phenyl group were introduced at the para position of the benzyl ring, the selectivity for the PPARγ subtype was lost. acs.org Combining an ortho-CF3 with a para-fluoro substituent improved subtype-selective PPARγ activation but did not enhance sEH inhibition. acs.org

Similarly, in a study of N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides for antimicrobial activity, compounds with small substituents like methyl or methoxyl groups in the para-position of the benzene (B151609) ring showed higher activity against certain bacterial strains. researchgate.net This indicates that for some targets, smaller, less bulky substituents at the para position are preferred. These findings underscore the importance of fine-tuning the substitution pattern on the benzyl ring to achieve the desired biological effect and selectivity.

Targeted Structural Modifications and Their Functional Consequences

N-Benzylbenzamide Derivatives as Tyrosinase Inhibitors

N-benzylbenzamide derivatives have emerged as a potent class of tyrosinase inhibitors, an enzyme crucial in melanin (B1238610) biosynthesis. nih.govresearchgate.net The structure-activity relationship studies have revealed that the presence and position of hydroxyl groups on the aromatic rings are critical for inhibitory activity. researchgate.net

The general scaffold is analogous to other tyrosinase inhibitors like chalcones and stilbenes, which also feature two aromatic rings. researchgate.net For N-benzylbenzamides, the inhibitory activity is significantly enhanced by hydroxylation. One of the most potent compounds identified in a study featured a resorcinol (B1680541) (2,4-dihydroxy) motif on one ring and a catechol (3,4-dihydroxy) or another resorcinol motif on the other, with one compound exhibiting an IC50 value of 2.2 µM. nih.govresearchgate.netsigmaaldrich.comkribb.re.kr

| Compound Type | Substitution Pattern | Activity (IC50 µM) |

| N-benzylbenzamide | 2,4-dihydroxybenzyl, 3,5-dihydroxybenzamide | 2.2 nih.gov |

| N-benzylbenzamide | 4-hydroxybenzyl, 2,4-dihydroxybenzamide | 13.4 nih.gov |

| N-benzylbenzamide | 2,4-dihydroxybenzyl, 4-hydroxybenzamide | 15.2 nih.gov |

| N-benzylbenzamide | 3,4-dihydroxybenzyl, 2,4-dihydroxybenzamide | 22.5 nih.gov |

N-Benzylbenzamide Analogues in Amyloid-Beta Aggregation Inhibition

The aggregation of the amyloid-beta (Aβ) peptide is a central pathological event in Alzheimer's disease. N-benzylbenzamide analogues have been designed as inhibitors of this process. researchgate.net This design strategy often involves using the amide bond as a bioisosteric replacement for the α,β-unsaturated linker found in chalcones, which are known Aβ aggregation inhibitors. researchgate.net

A library of N-benzylbenzamide, N-phenethylbenzamide, and N-benzyloxybenzamide derivatives was synthesized and evaluated for their ability to inhibit the aggregation of Aβ42. researchgate.net The inhibitory properties were assessed using various biophysical and cell-based assays. These studies identified several promising compounds, including N-benzylbenzamides, that exhibited significant anti-aggregation properties. researchgate.net

The most effective compounds were able to rescue hippocampal neuronal cells from Aβ42-induced cytotoxicity, demonstrating over 90% cell viability at a concentration of 25 µM. researchgate.net Computational modeling suggests that these compounds may interact with and stabilize early-stage Aβ42 oligomers, such as pentamers, preventing their further assembly into toxic fibrils. researchgate.net These findings validate the N-benzylbenzamide scaffold as a valuable template for developing small molecule therapeutics to target the amyloid cascade in Alzheimer's disease. researchgate.net

| Compound Class | Key Features | Biological Effect |

| N-benzylbenzamides | Amide bioisostere of chalcone (B49325) linker | Inhibition of Aβ42 aggregation researchgate.net |

| N-benzylbenzamides | Specific substitution patterns | Rescue of neuronal cells from Aβ42-induced cytotoxicity (91–96% cell viability at 25 µM) researchgate.net |

| N-phenethylbenzamide | Amide bioisostere of chalcone linker | Inhibition of Aβ42 aggregation researchgate.net |

| N-benzyloxybenzamide | Amide bioisostere of chalcone linker | Inhibition of Aβ42 aggregation researchgate.net |

Halogenated Benzyl Analogs and Serotonin (B10506) Receptor Affinity

The introduction of halogen atoms onto the benzyl group of benzamide analogs has been a key strategy to probe the electronic and steric requirements for binding to serotonin (5-HT) receptors. Research into related N-benzyl structures, such as N-benzylated tryptamines and phenethylamines, provides a strong model for understanding these interactions. Studies have shown that both the position and the nature of the halogen substituent can significantly alter receptor affinity, particularly at the 5-HT2 receptor family. acs.org

For instance, in a series of N-benzylated phenethylamines, substitution at the para position of the benzyl ring generally leads to a decrease in affinity for 5-HT2 receptors. Conversely, placing substituents at the ortho or meta positions tends to enhance binding affinity. acs.org There is a notable discontinuity in the SAR for different halogens; one report indicated that an N-4-bromobenzyl analog possessed an exceptionally high affinity (Ki of 0.1 nM) for the 5-HT2A receptor, while the corresponding 4-fluoro, 4-chloro, and 4-iodo analogs had significantly lower affinities (40, 105, and 120 nM, respectively). acs.org This suggests that specific electronic and steric properties of bromine at the para-position may result in a uniquely favorable interaction with the receptor's binding pocket.

Generally, increasing the lipophilicity of the substituent on the benzyl ring can improve binding affinity, though this does not always translate to enhanced functional activity. acs.org The data underscores a complex relationship where electronic effects, atom size, and position all play a critical role in modulating how these ligands interact with serotonin receptors.

| Benzyl Substituent | Affinity (Ki, nM) |

|---|---|

| 4-Fluoro | 40 |

| 4-Chloro | 105 |

| 4-Bromo | 0.1 |

| 4-Iodo | 120 |

Delta Opioid Receptor Subtype Selectivity through Amide Substitution Patterns

The amide bond and its substituents are critical determinants for the affinity and selectivity of N-benzylbenzamide-type ligands towards opioid receptors, particularly the delta-opioid receptor (DOR). Modifications to the amide nitrogen's substituents can alter the molecule's conformation and hydrogen-bonding capabilities, thereby influencing its interaction with different receptor subtypes.

In related structures, such as piperazinyl benzamidines, the nature of the amide group is paramount for high DOR affinity. For example, compounds featuring an N,N-diethylcarboxamido group combined with an N-benzyl piperazine (B1678402) have shown potent and selective binding to the rat delta-opioid receptor. nih.gov Specifically, N,N-diethyl-4-[4-(phenylmethyl)-1-piperazinyl][2-(trifluoromethyl)phenyl]iminomethyl]benzamide was found to have a Ki of 1.22 nM for the DOR, with approximately 1000-fold selectivity over the mu-opioid receptor (MOR). nih.gov

Furthermore, studies on naltrexone (B1662487) derivatives, where an ester linkage was replaced by an amide bond (an isosteric replacement), demonstrated a significant shift in receptor selectivity profiles. The introduction of the amide bond increased the rigidity of the side chain due to resonance effects. nih.gov This change generally favored binding to the kappa-opioid receptor (KOR) and DOR over the MOR, highlighting that the conformational constraints imposed by the amide group are a key factor in directing subtype selectivity. nih.gov These findings suggest that for this compound analogs, modifications of the N-methyl and N-benzyl groups could similarly tune selectivity between MOR, KOR, and DOR subtypes by altering the flexibility and steric profile of the molecule.

Computational and Machine Learning Approaches in SAR

Computational methods are indispensable tools for elucidating the complex interactions between ligands and their biological targets. Molecular docking and quantitative structure-activity relationship (QSAR) models provide predictive insights that guide the rational design of new, more potent, and selective analogs.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor, allowing for the study of ligand-target interactions at an atomic level. nih.gov For compounds targeting serotonin receptors, docking studies have been instrumental in understanding binding modes. These simulations place the ligand into a three-dimensional model of the receptor's binding pocket and calculate a score, often expressed as a free binding energy (e.g., in kcal/mol), to estimate binding affinity. semanticscholar.orgresearchgate.net

Successful docking studies can reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. semanticscholar.org For example, simulations of various ligands with 5-HT receptor models have shown that specific residues within the binding pocket are crucial for affinity and selectivity. nih.gov By comparing the docking poses and interaction patterns of a series of N-benzylbenzamide analogs, researchers can explain observed SAR trends, such as why a particular halogen substitution enhances affinity. mdpi.com The insights gained from these simulations can guide the design of new analogs with optimized interactions, potentially leading to higher potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models use calculated molecular descriptors—numerical values that quantify various physicochemical properties of a molecule—to predict the activity of new, unsynthesized compounds. ajchem-a.com

The development of a QSAR model typically involves several steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), selecting the most relevant descriptors, and building a statistical model using methods like Multiple Linear Regression (MLR). ajchem-a.comnih.gov The resulting model is an equation that links the descriptors to the biological activity.

For a series of N-benzylbenzamide analogs, a QSAR model could predict their affinity for a specific receptor based on descriptors related to the substituents on the aromatic rings and the amide group. For instance, a model might reveal that affinity for a serotonin receptor is positively correlated with the lipophilicity of the benzyl substituent and negatively correlated with its steric bulk at a certain position. researchgate.net Validated QSAR models serve as powerful predictive tools, enabling the virtual screening of large libraries of potential compounds and prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov

Investigative Research into Molecular Targets and Biological Activities of Benzamide Derivatives

Antiviral Research: Focus on Hepatitis B Virus (HBV) Activity

While the broader class of benzamide (B126) derivatives has been a subject of interest in antiviral research, particularly concerning the Hepatitis B Virus (HBV), there is no specific scientific literature available that investigates the anti-HBV activity of N-benzyl-4-methoxy-N-methylbenzamide.

Research into the antiviral mechanisms of some benzamide derivatives has pointed towards the modulation of Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G (APOBEC3G or A3G). For instance, studies on compounds like N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide have suggested that their anti-HBV effect may be linked to an increase in intracellular A3G levels. drugbank.comsigmaaldrich.comnih.gov However, no such studies or molecular mechanism investigations have been reported for this compound.

Anticancer Research: Cellular and Molecular Targets

The anticancer potential of various benzamide derivatives is an active area of investigation, with studies exploring their effects on cancer cell lines and molecular targets. nih.govnih.govacs.org Despite this, there is a notable absence of research specifically detailing the anticancer properties of this compound.

Numerous benzamide derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). nih.govacs.org These studies often detail the molecular pathways involved, such as the modulation of key apoptotic proteins. However, no published data specifically examines the effect of this compound on cell proliferation or its potential to induce apoptosis in cancer cells.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors and has been a target for cancer chemotherapy. nih.gov Some benzamide derivatives have been investigated as potential inhibitors of human DHFR. nih.gov There is currently no scientific literature to suggest that this compound has been studied for its ability to target or inhibit dihydrofolate reductase.

Antimicrobial Activity Investigations

The antimicrobial properties of the benzamide scaffold have been explored, leading to the synthesis and evaluation of various derivatives against a range of microbial pathogens. nih.govnih.govacs.org These investigations have sometimes highlighted promising antibacterial and antifungal activities. Nevertheless, a review of the scientific literature reveals no studies specifically focused on the antimicrobial activity of this compound.

Neurological Receptor Modulation and Associated Activities

Benzamide derivatives are a well-established class of compounds with significant activity in the central nervous system (CNS), often exerting their effects through the modulation of various neurological receptors. drugbank.com For example, N-benzyl benzamide derivatives have been reported as potent inhibitors of butyrylcholinesterase, suggesting potential therapeutic applications in Alzheimer's disease. acs.org Other related compounds have been investigated for their neuroprotective effects in models of ischemic stroke. nih.gov However, there is no available research that specifically investigates this compound for its potential to modulate neurological receptors or its associated activities within the central nervous system.

Data Tables

Due to the absence of specific research findings for this compound across the investigated areas, no data tables of biological activity can be generated for this specific compound.

Serotonin (B10506) 5-HT2 Receptor Agonism

Research into the interaction of benzamide derivatives with serotonin receptors has revealed that N-benzyl substitution can be a critical determinant of activity at the 5-HT2 receptor family. While direct studies on this compound are not extensively documented in publicly available literature, research on analogous structures, such as N-benzylated tryptamines and phenethylamines, provides significant insights.

The N-benzyl group, particularly when substituted, has been shown to confer high potency at 5-HT2 receptors. Studies on N-benzyl-5-methoxytryptamines have demonstrated that these compounds can act as potent agonists at the 5-HT2A and 5-HT2C receptors. The substitution pattern on the N-benzyl ring plays a crucial role in modulating both the affinity and the functional activity of these ligands. For instance, polar substituents on the ortho position of the benzyl (B1604629) ring have been found to enhance activity, potentially through hydrogen bond interactions with the receptor.

There is a general trend where the introduction of a large lipophilic group on the nitrogen atom can improve binding affinity. However, this does not always correlate directly with functional potency, as some high-affinity compounds have been observed to be partial agonists. The interplay between affinity and efficacy is a key area of ongoing research for this class of compounds. The data from studies on N-benzyl-5-methoxytryptamines indicate that functional potencies can reach the low nanomolar range at human 5-HT2A receptors.

Table 1: Functional Potency of Selected N-Benzylated Tryptamines at the Human 5-HT2A Receptor

| Compound | Substituent on N-benzyl | EC50 (nM) | Efficacy (%) |

|---|---|---|---|

| 5a | 2-methoxy | 1.9 | 85 |

| 1 | Unsubstituted | 4.2 | ~100 |

Opioid Receptor Binding Affinity and Selectivity

The investigation of this compound's interaction with opioid receptors is an area that appears to be underexplored in current scientific literature. However, the broader class of N-substituted benzamides has been evaluated for opioid receptor activity. The affinity and selectivity of a ligand for the different opioid receptor subtypes (mu, delta, and kappa) are critical for its pharmacological profile.

In the context of fentanyl derivatives, a well-known class of potent mu-opioid agonists, modifications at the N-phenethyl moiety are known to significantly impact binding affinity. Notably, the replacement of the N-phenethyl group with an N-benzyl group has been shown to dramatically reduce activity at the mu-opioid receptor. This suggests that the spatial and electronic properties of the N-substituent are finely tuned for optimal receptor interaction.

For a compound to exhibit a specific opioid-mediated effect, it must not only bind to the receptor but also do so with a degree of selectivity over other receptor types. High selectivity can minimize off-target effects. Research on various opioids has established the binding affinities and selectivity ratios for mu, delta, and kappa receptors, though specific data for this compound is not available.

Table 2: Comparative Binding Affinity of Fentanyl and its N-Benzyl Analog at the Mu-Opioid Receptor

| Compound | N-Substituent | ED50 (mg/kg) |

|---|---|---|

| Fentanyl | Phenethyl | 0.01 |

| N-benzyl fentanyl | Benzyl | 10–45 |

Anti-Emetic Properties of N-Substituted Benzamides

While specific studies on the anti-emetic properties of this compound are not readily found in the scientific literature, the benzamide scaffold is a well-established pharmacophore in the development of anti-emetic drugs. Compounds such as metoclopramide (B1676508) and amisulpride, which are substituted benzamides, are known for their anti-emetic effects, which are primarily mediated through dopamine (B1211576) D2 receptor antagonism.

The anti-emetic action of these compounds is often localized to the chemoreceptor trigger zone (CTZ) in the brainstem. It is plausible that other N-substituted benzamides could exhibit similar properties, depending on their ability to interact with relevant neurotransmitter systems, including dopamine and serotonin receptors. Further research would be necessary to determine if this compound possesses such activity.

Enzyme Inhibition Studies and Their Mechanistic Basis

Tyrosinase Inhibition

A series of N-benzylbenzamide derivatives have been synthesized and evaluated for their inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. These studies have shown that the N-benzylbenzamide scaffold can be a promising starting point for the development of potent tyrosinase inhibitors.

One study described a series of N-benzylbenzamide derivatives with hydroxyl substitutions that effectively inhibited the oxidation of L-DOPA catalyzed by mushroom tyrosinase. The most potent compound in this series demonstrated an IC50 value in the low micromolar range. The structure-activity relationship (SAR) studies indicated that the presence and position of hydroxyl groups on the benzamide and benzyl moieties are crucial for inhibitory activity.

Another line of research explored polyhydroxylated N-benzylbenzamide derivatives containing an adamantyl moiety. The introduction of the lipophilic adamantyl group was found to enhance the depigmenting and tyrosinase inhibitory activities of the molecules. This suggests that lipophilicity is a key factor in conferring greater inhibitory power to these benzamide derivatives.

Table 3: Tyrosinase Inhibitory Activity of a Selected N-Benzylbenzamide Derivative

| Compound | Structure | IC50 (µM) |

|---|

| Compound 15 | N-benzylbenzamide with hydroxyls | 2.2 |

Phosphodiesterase 10A (PDE10A) Inhibition

N-methylbenzamide derivatives have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A). ontosight.ai PDE10A is an enzyme primarily expressed in the brain, and its inhibition is being explored as a therapeutic strategy for certain neuropsychiatric disorders.

Medicinal chemistry efforts have led to the identification of N-methylanilide and their corresponding N-methylbenzamide analogs as potent PDE10A inhibitors with nanomolar efficacy. These inhibitors are being investigated for their potential as antipsychotic agents. The mechanism of action involves the modulation of cyclic nucleotide signaling pathways in the brain, which can influence the activity of dopamine D1 and D2 receptor-mediated neurotransmission. Preclinical studies suggest that PDE10A inhibitors may offer antipsychotic and pro-cognitive benefits with a reduced risk of the extrapyramidal side effects associated with traditional dopamine D2 receptor blockers. chemicalbook.comnih.gov

While the research has focused on N-methylbenzamides, the influence of an N-benzyl group in conjunction with the N-methyl group on PDE10A inhibition for this specific scaffold has not been extensively reported.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-benzyl-5-methoxytryptamine |

| Fentanyl |

| N-benzyl fentanyl |

| Metoclopramide |

| Amisulpride |

| L-DOPA |

| N-benzylbenzamide |

Advanced Research Applications and Future Perspectives

Role as Versatile Chemical Intermediates in Organic Synthesis

N-benzyl-4-methoxy-N-methylbenzamide, as a tertiary amide, is a valuable intermediate in organic synthesis. The benzamide (B126) moiety is a common structural motif in many biologically active compounds, and this particular derivative offers several handles for further chemical modification. The synthesis of such tertiary amides can be achieved through various established methods, including the reaction of a secondary amine with a benzoyl chloride or the coupling of a secondary amine with a benzoic acid using a suitable coupling agent.

One common synthetic route involves the reaction of 4-methoxybenzoyl chloride with N-benzylmethylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 1: Potential Synthetic Routes to this compound

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Reaction Type |

| 4-methoxybenzoyl chloride | N-benzylmethylamine | Pyridine (B92270) or Triethylamine | Acylation |

| 4-methoxybenzoic acid | N-benzylmethylamine | DCC, EDC, or HATU | Amide Coupling |

The resulting this compound can then serve as a precursor for the synthesis of more complex molecules. For instance, the benzyl (B1604629) group can be cleaved under hydrogenolysis conditions to yield the corresponding secondary amide, which can be further functionalized. The methoxy (B1213986) group on the phenyl ring can also be a site for chemical modification, such as demethylation to a phenol, which can then participate in a variety of reactions.

Contributions to Methodological Advancements in Amide Chemistry

The study of this compound and its analogues can contribute to advancements in amide chemistry. The synthesis and reactivity of tertiary amides, particularly those with steric hindrance around the nitrogen atom, are of ongoing interest to organic chemists. Research in this area could focus on developing more efficient and selective methods for the formation and transformation of such amides.

For example, new catalytic systems for the direct C-H activation of the N-methyl or N-benzyl groups could enable the introduction of new functional groups at these positions without the need for pre-functionalized starting materials. Furthermore, the rotational barrier around the amide C-N bond in such molecules can be studied using dynamic NMR spectroscopy, providing insights into the electronic and steric effects that govern amide bond rotation.

Exploration in Materials Science for Polymer and Resin Development

Benzamide-containing molecules have been explored for their potential use in materials science. The rigid nature of the aromatic rings and the hydrogen bonding capabilities of the amide group (in primary and secondary amides) can impart desirable thermal and mechanical properties to polymers and resins. While this compound is a tertiary amide and lacks a hydrogen bond donor, its rigid structure and potential for intermolecular interactions (e.g., π-π stacking of the aromatic rings) could still make it a useful monomer or additive in polymer formulations.

The incorporation of this molecule into a polymer backbone could enhance the thermal stability and modify the solubility of the resulting material. For instance, it could be copolymerized with other monomers to create specialty polymers with tailored properties for applications in coatings, adhesives, or engineering plastics.

Utility in Analytical Chemistry as High-Purity Solvents or Reagents

While the physical state of this compound at room temperature would determine its suitability as a solvent, it is more likely to be a solid, limiting its use in this capacity. However, in its high-purity form, it could serve as a valuable reagent or standard in analytical chemistry. For example, it could be used as a reference compound in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the quantification of related benzamide derivatives. Its well-defined molecular weight and structure also make it suitable for use as a calibration standard in mass spectrometry.

Patents and Intellectual Property in Benzamide Research

A search of the patent literature reveals numerous patents claiming benzamide derivatives for a wide range of applications, particularly in the pharmaceutical industry. ontosight.ai While patents specifically claiming this compound are not readily found, many patents cover broad classes of N-substituted benzamides with similar structural features. These patents often relate to the use of these compounds as active pharmaceutical ingredients for treating various diseases, including cancer, inflammation, and neurological disorders. justia.comgoogle.com

The value of this compound in the context of intellectual property would likely be as an intermediate in the synthesis of a patented final product or as part of a library of compounds screened for biological activity. Any new and non-obvious use of this compound could be the subject of a patent application.

Emerging Research Frontiers for this compound Derivatives

The future of research on this compound and its derivatives is likely to be driven by the quest for new molecules with unique biological activities or material properties.

Bioisosteric Design and Scaffold Hopping Strategies

In medicinal chemistry, bioisosteric design and scaffold hopping are powerful strategies for the discovery and optimization of new drug candidates. researchgate.netnih.govresearchgate.net Bioisosterism involves the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. researchgate.net Scaffold hopping involves replacing the core structure of a molecule with a different scaffold while retaining the original biological activity. researchgate.netnih.gov

This compound can serve as a starting point for the application of these strategies. For example, the 4-methoxy group could be replaced with other bioisosteric groups such as a fluorine atom, a trifluoromethyl group, or a small alkyl group to probe the structure-activity relationship. Similarly, the N-benzyl group could be replaced with other aromatic or heterocyclic moieties.

Scaffold hopping could involve replacing the central benzamide core with other chemical scaffolds that can present the key pharmacophoric features in a similar spatial arrangement. This could lead to the discovery of new classes of compounds with improved drug-like properties.

Table 2: Potential Bioisosteric Replacements for this compound

| Original Group | Bioisosteric Replacement | Potential Impact |

| 4-Methoxy | -F, -Cl, -CH3, -CF3 | Modify electronic properties, lipophilicity, and metabolic stability |

| N-Benzyl | Pyridylmethyl, Thienylmethyl | Introduce heteroatoms for new interactions, alter solubility |

| Amide carbonyl | Thioamide, Reversed amide | Change hydrogen bonding capacity and conformation |

Integration with Advanced Screening and Discovery Platforms

The evolution of drug discovery has been marked by the advent of high-throughput screening (HTS) and other advanced platforms that enable the rapid evaluation of vast chemical libraries. The core of these technologies is the ability to test millions of compounds against biological targets in a miniaturized and automated fashion. For a compound like this compound, integration into these platforms would be the first step in systematically exploring its biological activity profile.

High-Throughput Screening (HTS): In HTS campaigns, chemical libraries are screened for compounds that modulate the activity of a specific biological target, such as an enzyme or a receptor. The benzamide functional group is a common feature in many approved drugs and clinical candidates, suggesting that it is a "privileged" scaffold that can interact with a variety of biological targets. The amenability of the benzamide core to chemical modification allows for the creation of large and diverse combinatorial libraries. A library of derivatives of this compound could be synthesized and screened against a panel of disease-relevant targets to identify initial "hits."

Virtual Screening and Computational Approaches: Complementing physical screening, in silico or virtual screening has become an indispensable tool in modern drug discovery. nih.gov These computational methods predict the binding of small molecules to a target protein, allowing for the prioritization of compounds for experimental testing. The known three-dimensional structure of this compound can be used to generate a digital representation for virtual screening against libraries of protein structures. Furthermore, computational approaches can be used to design focused libraries of this compound analogs with improved predicted binding affinity and drug-like properties. Recent advances in computational power, such as the use of GPU-based platforms, have made it possible to screen libraries containing billions of compounds. acs.org

Phenotypic Screening: An alternative to target-based screening is phenotypic screening, where compounds are tested for their ability to produce a desired change in a cellular or organismal model of a disease, without a priori knowledge of the specific molecular target. This approach is particularly useful for complex diseases with poorly understood pathology. This compound and its derivatives could be included in phenotypic screening campaigns to identify novel biological activities that may not be predictable from its structure alone.

The integration of this compound into these advanced screening platforms is facilitated by its synthetic accessibility. The amide bond formation is a well-established and robust reaction in organic chemistry, allowing for the efficient generation of a diverse range of analogs by varying the substituents on the benzyl and benzoyl moieties.

Multi-Targeted Ligand Design for Complex Biological Pathways

The traditional "one-molecule, one-target" paradigm of drug discovery has been increasingly challenged by the complex and multifactorial nature of many diseases, such as cancer and neurodegenerative disorders. sigmaaldrich.com This has led to the rise of multi-targeted ligand design, which aims to develop single chemical entities that can modulate multiple biological targets simultaneously. sigmaaldrich.com The benzamide scaffold has been successfully employed in the development of such multi-target agents. mdpi.comnih.gov

For instance, in the context of Alzheimer's disease, researchers have designed benzamide derivatives that act as dual inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the disease pathology. mdpi.com The rationale behind this approach is that a single compound that can address multiple disease-related pathways may offer superior therapeutic efficacy and a lower likelihood of drug resistance.

The structure of this compound provides a versatile template for multi-target ligand design. The distinct regions of the molecule—the N-benzyl group, the central benzamide core, and the 4-methoxybenzoyl group—can be independently modified to optimize interactions with different biological targets. For example, one part of the molecule could be tailored to bind to a kinase active site, while another part is designed to interact with a G-protein coupled receptor.

Computational modeling plays a crucial role in the rational design of multi-targeted ligands. By analyzing the binding sites of different target proteins, it is possible to identify common pharmacophoric features and design a single molecule that incorporates these features. Molecular docking and molecular dynamics simulations can then be used to predict the binding modes and affinities of the designed compounds for each of their intended targets.

The development of multi-targeted ligands based on the this compound scaffold could offer a promising strategy for tackling complex diseases. By simultaneously modulating multiple nodes in a disease network, these compounds could potentially achieve a more profound therapeutic effect than single-target agents.

Q & A

Q. What are the common synthetic routes for N-benzyl-4-methoxy-N-methylbenzamide?

Methodological Answer: The synthesis typically involves amide bond formation between a benzylamine derivative and a substituted benzoyl chloride. For example:

- Route 1 : Reacting O-benzyl hydroxylamine hydrochloride with 4-methoxybenzoyl chloride in the presence of a base (e.g., potassium carbonate) in dichloromethane .

- Route 2 : Using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate amidation between 4-methoxybenzoic acid and N-methylbenzylamine .

Characterization is performed via 1H/13C NMR (to confirm methyl and methoxy groups) and HPLC for purity validation .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : To identify methoxy (-OCH3), methyl (-NCH3), and benzyl groups. For example, methoxy protons appear as singlets near δ 3.8 ppm .

- X-ray crystallography : Resolves crystal packing and confirms molecular geometry, as demonstrated in structurally similar compounds like 4-Methoxy-N-methylbenzamide .

- IR spectroscopy : Detects amide C=O stretches (~1650–1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Hazard analysis : Conduct a risk assessment for reagents (e.g., benzoyl chlorides) and intermediates. Reference guidelines from Prudent Practices in the Laboratory (e.g., Chapter 4 for chemical hazards) .

- Mutagenicity : While mutagenic risks are lower than other anomeric amides (per Ames II testing), use PPE (gloves, lab coat) and fume hoods to minimize exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity of N-methylbenzylamine with acyl chlorides .

- Catalyst optimization : DMAP accelerates amidation by activating the carbonyl group .

- Work-up protocols : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/water) to isolate high-purity product .

- Scale-up considerations : Avoid exothermic decomposition by controlling temperature during pivaloyloxy group introduction .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Comparative assays : Use standardized protocols (e.g., MIC assays for antimicrobial activity) across studies to minimize variability .

- Structural analogs : Synthesize derivatives (e.g., N-benzyl-3,5-dichloro-4-methoxy-N-(pyridin-2-yl)benzamide) to isolate functional group contributions to activity .

- Meta-analysis : Cross-reference data from independent studies (e.g., PubChem, Acta Crystallographica) to identify consensus trends .

Q. How do substituents on the benzamide core influence biological activity?

Methodological Answer:

- Methoxy group : Enhances lipophilicity and membrane permeability, critical for CNS-targeting agents .

- Benzyl group : Modulates steric effects and receptor binding. For example, N-[2-(4-methoxyphenyl)ethyl] derivatives show improved affinity for kinase targets due to extended π-π interactions .

- Electron-withdrawing groups : Chloro or trifluoromethyl substitutions (e.g., N-benzyl-3,5-dichloro-4-methoxybenzamide) increase electrophilicity, enhancing enzyme inhibition .

Q. What advanced computational methods support SAR studies of this compound?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 or β-amyloid proteins) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict novel analogs .

- DFT calculations : Analyze charge distribution and frontier molecular orbitals to predict reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.